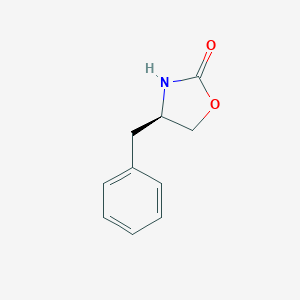

(R)-4-Benzyl-2-oxazolidinone

描述

Historical Context and Significance of Chiral Auxiliaries

Evolution of Chiral Auxiliaries in Organic Synthesis

The concept of using a temporary chiral handle to direct the stereochemical course of a reaction began to gain significant traction in the 1970s. numberanalytics.comnumberanalytics.com Early pioneering work by chemists like E.J. Corey laid the groundwork for the development of this synthetic strategy. wikipedia.orgnumberanalytics.com Initial examples included auxiliaries derived from naturally occurring chiral molecules like camphor (B46023) and menthol. wikipedia.orgnumberanalytics.com Over the decades, research has led to the development of a diverse array of chiral auxiliaries derived from amino acids, terpenes, and carbohydrates, each with specific advantages. numberanalytics.comnumberanalytics.com The evolution of these auxiliaries has been driven by the pursuit of higher efficiency, greater selectivity, and broader applicability across different types of chemical reactions. numberanalytics.com This progression has moved from early, often difficult-to-prepare auxiliaries to highly reliable and commercially available reagents that are now standard in the synthetic chemist's toolkit. wikipedia.org

David Evans' Introduction of Oxazolidinones

A major breakthrough in the field came in the early 1980s when David A. Evans introduced a new class of chiral auxiliaries: the N-acyloxazolidinones. santiago-lab.comthieme-connect.com These auxiliaries, often referred to as "Evans auxiliaries," are prepared from readily available amino alcohols. wikipedia.orgnih.gov The oxazolidinone structure proved to be exceptionally effective in directing a wide range of stereoselective transformations, including aldol (B89426) additions, alkylations, and Diels-Alder reactions. wikipedia.orgsantiago-lab.com The success of these auxiliaries is due to their ability to form rigid, chelated enolates where one face of the reactive plane is effectively blocked by a substituent on the oxazolidinone ring. thieme-connect.comwilliams.edu This predictable mode of action allows for the reliable synthesis of a specific diastereomer, which can then be converted to the desired enantiomerically pure product upon removal of the auxiliary. wikipedia.orgwilliams.edu

Role of (R)-4-Benzyl-2-oxazolidinone as an Evans Chiral Auxiliary

This compound, derived from D-phenylalanine, is one of the most widely used Evans auxiliaries. nih.govnordmann.global It is a white to off-white crystalline solid soluble in many organic solvents. guidechem.com Its popularity stems from its high efficiency in inducing chirality, its commercial availability in both enantiomeric forms, and the extensive documentation of its performance in numerous synthetic applications. chemimpex.comwilliams.edu

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 87–90 °C |

| Solubility | Soluble in organic solvents like ethanol, methanol (B129727), and THF; insoluble in water. guidechem.com |

| CAS Number | 102029-44-7 |

Foundation for Enantioselective Transformations

This compound serves as a foundational tool for a multitude of enantioselective transformations. chemimpex.comambeed.com The process typically involves three main steps: acylation of the auxiliary, a diastereoselective reaction, and removal of the auxiliary. williams.edu

Acylation: The nitrogen of the oxazolidinone is first acylated with a carboxylic acid derivative (e.g., an acid chloride or anhydride) to attach the substrate. williams.edu

Diastereoselective Reaction: The N-acylated auxiliary is then subjected to a reaction, such as enolate alkylation or an aldol addition. thieme-connect.comwilliams.edu The bulky benzyl (B1604629) group at the C4 position of the oxazolidinone ring sterically hinders one face of the resulting enolate, forcing the electrophile to approach from the less hindered face. williams.edu This controlled approach leads to the preferential formation of one diastereomer. thieme-connect.com For example, in the alkylation of the N-propionyl derivative of this compound, the reaction yields a high ratio of the desired diastereomer. williams.eduacs.org

Cleavage: Finally, the auxiliary is cleaved from the product, often through hydrolysis or reduction, to yield the enantiomerically pure carboxylic acid, alcohol, or other desired functional group. The chiral auxiliary can typically be recovered and reused. wikipedia.orgsantiago-lab.com

Table 2: Example of Diastereoselectivity in an Alkylation Reaction

| Substrate | Reagent | Product | Diastereomeric Ratio |

| N-propionyl-(R)-4-benzyl-2-oxazolidinone | Allyl iodide | N-allylated propionyl-(R)-4-benzyl-2-oxazolidinone | 98:2 |

This table illustrates the high diastereoselectivity achieved in the alkylation of the propionyl derivative of the chiral auxiliary, as reported in a multistep synthesis experiment. williams.eduacs.org

Contribution to Enantiomerically Pure Compound Synthesis

The ability to reliably generate specific stereoisomers makes this compound a critical component in the synthesis of enantiomerically pure compounds. numberanalytics.comnordmann.global This is particularly vital in the synthesis of pharmaceuticals, where only one enantiomer may have the desired therapeutic effect while the other could be inactive or even harmful. fiveable.me The auxiliary has been employed in the total synthesis of complex natural products and in the development of numerous drugs. wikipedia.orgscientificlabs.co.uk Its applications include the synthesis of β-lactams (core structures of many antibiotics), α-amino acids, and HIV protease inhibitors. scientificlabs.co.uk By providing a predictable and highly selective method for establishing stereocenters, this compound has significantly contributed to the advancement of medicinal chemistry and the production of safer, more effective drugs. chemimpex.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4R)-4-benzyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOFMLDBXPDXLQ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)O1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370594 | |

| Record name | (R)-4-Benzyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102029-44-7 | |

| Record name | (R)-4-Benzyl-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102029-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-4-Benzyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization of R 4 Benzyl 2 Oxazolidinone

Established Synthetic Routes to (R)-4-Benzyl-2-oxazolidinone

This compound is a vital chiral auxiliary widely utilized in asymmetric organic synthesis. Its preparation is primarily achieved through a few established routes, most notably starting from the readily available chiral pool starting material, D-phenylalanine, or via the condensation of benzylamine (B48309) and glycidol (B123203).

Synthesis from D-Phenylalanine

A common and well-documented approach to synthesizing this compound begins with the naturally occurring amino acid D-phenylalanine. guidechem.comjustia.com This stereospecific pathway involves a two-step sequence: the reduction of the carboxylic acid moiety to a primary alcohol, followed by the cyclization of the resulting amino alcohol to form the oxazolidinone ring. guidechem.com

The initial step in this synthetic sequence is the reduction of D-phenylalanine to its corresponding amino alcohol, (R)-(+)-2-amino-3-phenyl-1-propanol, also known as D-phenylalaninol. justia.compharmacompass.comsigmaaldrich.com This transformation requires a potent reducing agent capable of reducing a carboxylic acid in the presence of an amine. Lithium aluminum hydride (LiAlH₄) is frequently employed for this purpose. guidechem.commdma.chresearchgate.net

The reaction is typically carried out by adding D-phenylalanine in portions to a stirred slurry of LiAlH₄ in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), often at reduced temperatures (e.g., 0 °C) before being refluxed to ensure the reaction goes to completion. mdma.chresearchgate.net An improved workup procedure involves quenching the reaction by the controlled, dropwise addition of methanol (B129727), followed by aqueous sodium hydroxide (B78521), which mitigates the hazards associated with quenching LiAlH₄ reactions. guidechem.com This reduction can also be performed on the methyl ester of the amino acid. mdma.ch The resulting D-phenylalaninol is obtained with high optical purity, which is critical for its subsequent use. justia.com

Table 1: Representative Conditions for Reduction of D-Phenylalanine

| Reagent | Solvent | Temperature | Key Features |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 °C to reflux | Direct reduction of the amino acid. mdma.chresearchgate.net |

With the chiral amino alcohol, (R)-2-amino-3-phenyl-1-propanol, in hand, the next step is the formation of the 5-membered oxazolidinone ring. This is accomplished by reacting the amino and alcohol functionalities with a carbonylating agent. Various reagents have been developed for this purpose, each with its own advantages regarding safety, yield, and reaction conditions.

One effective method for the cyclization of D-phenylalaninol is the use of bis(trichloromethyl) carbonate, commonly known as triphosgene (B27547). Triphosgene serves as a safer, solid-state equivalent to the highly toxic phosgene (B1210022) gas. researchgate.net The reaction involves the amino alcohol undergoing a nucleophilic attack on a carbonyl group of the triphosgene molecule, which leads to the formation of a carbamate (B1207046) intermediate. This intermediate then undergoes an intramolecular cyclization under alkaline conditions to yield the this compound ring. This method is noted for its efficiency in forming the desired heterocyclic product.

An alternative and often preferred method for the cyclization step employs diethyl carbonate as the carbonyl source. guidechem.com This approach is considered more environmentally friendly and suitable for larger-scale production due to the lower toxicity and cost of the reagents. guidechem.com In an optimized process, the cyclization of D-phenylalaninol is conducted with diethyl carbonate in the presence of a catalytic amount of sodium ethoxide. guidechem.com The reaction proceeds by adding the sodium ethoxide solution dropwise to the mixture at an elevated temperature, which allows for effective control of the process. guidechem.com High yields of over 80% have been reported for this cyclization step. guidechem.com A similar procedure using potassium carbonate as the base has also been demonstrated to give the product in excellent yield, sometimes in the absence of a solvent. researchgate.netgoogle.com

Table 2: Comparison of Cyclization Methods for D-phenylalaninol

| Carbonylating Agent | Base/Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Bis(trichloromethyl) carbonate | Alkaline conditions | Tetrahydrofuran (THF) | N/A | High |

| Diethyl carbonate | Sodium ethoxide (catalytic) | None (excess diethyl carbonate) | Reflux | 82% guidechem.com |

Cyclization Reactions

Synthesis via Benzylamine and Glycidol Under Acidic Conditions

An entirely different synthetic strategy for this compound avoids the use of D-phenylalanine. This route involves the reaction between benzylamine and (R)-glycidol. The synthesis proceeds under acidic conditions, often using a catalyst like p-toluenesulfonic acid (pTSA) in a polar aprotic solvent such as THF.

The reaction mechanism consists of two key steps. First, benzylamine acts as a nucleophile, attacking the epoxide ring of glycidol, which leads to a ring-opening event. Subsequently, an intramolecular cyclization occurs, forming the stable five-membered oxazolidinone ring to furnish the final product. This method provides a direct route to the target molecule from different starting materials.

Nucleophilic Attack and Epoxide Ring-Opening

A common synthetic route to this compound involves the reaction of a nucleophile with an epoxide. In one widely used method, benzylamine acts as the nucleophile, attacking the epoxide ring of glycidol (oxiran-2-yl)methanol. This reaction is an example of nucleophilic epoxide ring-opening. The attack typically occurs at the less sterically hindered carbon of the epoxide. To enhance the electrophilicity of the epoxide, the reaction is often carried out under acidic conditions, which protonates the epoxide oxygen.

Another pathway involves the reduction of the amino acid D-phenylalanine to the corresponding amino alcohol, (R)-2-amino-3-phenyl-1-propanol. This reduction can be achieved using reagents like lithium aluminum hydride (LiAlH₄) or a combination of sodium borohydride (B1222165) and iodine. researchgate.net The resulting amino alcohol then serves as the precursor for the oxazolidinone ring.

In a different approach, the reaction of chlorosulfonyl isocyanate with epoxides can also lead to the formation of oxazolidinones. nih.gov Theoretical studies suggest that this reaction proceeds through an asynchronous concerted mechanism involving the nucleophilic attack of the nitrogen atom of the isocyanate onto a carbon of the epoxide ring. beilstein-journals.org

Intramolecular Cyclization to Form the Oxazolidinone Ring

Following the initial nucleophilic attack and ring-opening (or the synthesis of the amino alcohol precursor), the next key step is an intramolecular cyclization to form the 5-membered oxazolidinone ring. nih.gov When (R)-2-amino-3-phenyl-1-propanol is the intermediate, it can be cyclized using various carbonyl-containing reagents.

One common method utilizes diethyl carbonate. researchgate.netnih.govguidechem.com The amino alcohol reacts with diethyl carbonate, often in the presence of a base like potassium carbonate or sodium ethoxide, to form the cyclic carbamate structure of the oxazolidinone. researchgate.netguidechem.com This process is a 5-Exo-Trig ring closure, which is generally a favorable cyclization pathway. nih.gov

Alternatively, phosgene or its safer equivalent, triphosgene (bis(trichloromethyl) carbonate), can be used to effect the cyclization. The amino alcohol's nucleophilic attack on the carbonyl group of phosgene forms a carbamate intermediate, which then undergoes intramolecular cyclization to yield the oxazolidinone.

In some synthetic strategies, a carbamate is formed first, which then undergoes intramolecular cyclization. For instance, amino alcohol carbamates can undergo sequential intramolecular cyclization followed by cross-coupling reactions to yield N-aryl oxazolidinones. organic-chemistry.org

Role of Acid Catalysts (p-Toluenesulfonic Acid, Hydrochloric Acid)

Acid catalysts play a significant role in several synthetic strategies for this compound and related compounds.

Epoxide Ring-Opening: In syntheses starting from benzylamine and glycidol, acid catalysts like p-toluenesulfonic acid (pTSA) or hydrochloric acid (HCl) are employed to protonate the epoxide oxygen. This protonation makes the epoxide carbon atoms more electrophilic and susceptible to nucleophilic attack by the benzylamine. The amount of catalyst can vary, with stoichiometric amounts sometimes used to ensure complete conversion, though sub-stoichiometric quantities can also be effective.

Acetal Formation/Deprotection: In more complex syntheses involving protecting groups, p-toluenesulfonic acid is often used. For example, it can catalyze the formation of acetonide protecting groups from diols and 2,2-dimethoxypropane. mdpi.com Conversely, it can also be used for the chemoselective deprotection of such groups. mdpi.com

Oxazolidinone Ring Formation from Amino Acids: In methods that utilize amino acids, pTSA can be used in the formation of an intermediate oxazolidinone from an N-protected amino acid and formaldehyde, which is then reduced to the final product. researchgate.net

The choice and loading of the acid catalyst are crucial for optimizing the reaction, influencing reaction rates and minimizing the formation of side products.

Alternative Synthetic Strategies

Beyond the traditional methods, several alternative strategies for the synthesis of this compound and other chiral oxazolidinones have been developed.

One approach involves a palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with carbon dioxide to produce 5-vinyloxazolidinones. organic-chemistry.org Another method is the electrochemically mediated carboxylative cyclization of allylic amines with CO2. organic-chemistry.org

A patent describes a method starting from a chiral amino acid ester which is first reacted with a chloroformate, followed by reduction and subsequent cyclization to yield the 4-substituted chiral oxazolidinone. google.com For the synthesis of this compound from D-phenylalanine methyl ester hydrochloride, this method reports a high yield and purity. google.com

Another innovative route involves the intramolecular cyclization of oxazolidinones with carbanions adjacent to sulfones, sulfoxides, and phosphonates to produce functionalized lactams. nih.gov While not a direct synthesis of this compound itself, this demonstrates the versatility of the oxazolidinone core as an electrophile.

More recent developments include a three-component domino reaction of propargyl alcohols, carbon dioxide, and 2-aminoethanols, promoted by an ionic liquid, to afford 2-oxazolidinones. mdpi.com This method circumvents the thermodynamic limitations of the direct reaction between amino alcohols and CO2. mdpi.com

Process Optimization and Green Chemistry Approaches

Optimizing the synthesis of this compound is crucial for large-scale production, focusing on safety, efficiency, and environmental impact.

Control of Exothermic Reactions during Reduction

The reduction of the carboxylic acid group of phenylalanine to an alcohol is a key step in many synthetic routes, and this reaction is often highly exothermic. guidechem.comicheme.org For instance, the use of powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can lead to vigorous reactions and the evolution of hydrogen gas, especially during quenching. guidechem.comicheme.orgjocpr.com

Key Control Strategies:

Controlled Addition: The reducing agent or the substrate is added dropwise or in portions to manage the rate of reaction and heat generation. researchgate.netguidechem.com

Temperature Control: Reactions are typically conducted at low temperatures (e.g., in an ice-water bath) to dissipate heat effectively. researchgate.netguidechem.com

Quenching Procedure: The quenching of the reaction (destroying excess reducing agent) is a critical step. One improved method involves the dropwise addition of methanol to control the exothermic reaction and reduce the danger of the quenching process. guidechem.com This is followed by the slow addition of water and a sodium hydroxide solution. guidechem.com

Alternative Reagents: While highly effective, LiAlH₄ is pyrophoric and reacts violently with water. Sodium borohydride is a milder reducing agent, but its reactions can still be exothermic. jocpr.comacs.org Using NaBH₄ in combination with an activator like cyanuric chloride has been explored, although this can still lead to vigorous reactions. jocpr.com

The following table summarizes key parameters for controlling the exothermic reduction step:

| Parameter | Control Measure | Rationale |

| Reagent Addition | Slow, dropwise addition of LiAlH₄ solution. guidechem.com | Prevents rapid, uncontrolled reaction and heat buildup. |

| Temperature | Maintained below 15°C during addition, then room temperature. guidechem.com | Ensures the reaction proceeds at a manageable rate. |

| Quenching | Dropwise addition of methanol, keeping temperature <30°C. guidechem.com | Safely decomposes excess reducing agent while controlling gas evolution. |

Optimization of Reaction Conditions and Solvent Selection

Optimizing reaction conditions and choosing appropriate solvents are essential for maximizing yield and purity while adhering to green chemistry principles.

Reaction Conditions Optimization:

In the cyclization step using diethyl carbonate and sodium ethoxide, the order of addition is crucial. Adding the sodium ethoxide solution dropwise once the reaction temperature is reached allows for better control of the process. guidechem.com

Temperature control during the synthesis from benzylamine and glycidol is important for regioselectivity, with lower temperatures favoring the desired product.

Solvent Selection:

Tetrahydrofuran (THF): Often used as a solvent for the reduction step with LiAlH₄ due to its ability to dissolve the reagents and its relative inertness under the reaction conditions. guidechem.com It also improves the homogeneity of the reaction.

Dichloromethane (B109758) (DCM): Used in some synthetic methods due to its low boiling point, which facilitates easier workup and removal. However, it is a halogenated solvent and its use is being discouraged under green chemistry principles.

Solvent-Free Cyclization: An economically and environmentally favorable approach involves the cyclization of the amino alcohol with diethyl carbonate and potassium carbonate in the absence of any additional solvent. researchgate.net The excess diethyl carbonate can be recovered and recycled. researchgate.net

Solvent Optimization Studies: In the reaction of epoxides with chlorosulfonyl isocyanate, a study of various solvents including acetone, THF, acetonitrile (B52724), dichloromethane, and toluene (B28343) found that dichloromethane gave the best conversion. beilstein-journals.org

The table below highlights optimized conditions for the cyclization step:

| Parameter | Optimized Condition | Advantage |

| Reagent | Diethyl carbonate with catalytic sodium ethoxide. guidechem.com | Inexpensive and readily available reagents. guidechem.com |

| Addition Method | Dropwise addition of sodium ethoxide at reaction temperature. guidechem.com | Effective control over the cyclization process. guidechem.com |

| Solvent | Can be performed without additional solvent. researchgate.net | Reduces waste, improves process economy. |

| Workup | Distillation to recover excess diethyl carbonate. researchgate.netguidechem.com | Allows for recycling of starting materials. |

By carefully controlling exothermic reactions and optimizing conditions and solvent choices, the synthesis of this compound can be made safer, more efficient, and more environmentally friendly. researchgate.netguidechem.com

Application of Automated Synthesis and Design of Experiments (DoE) in Process Development

The optimization of synthetic routes for chiral auxiliaries like this compound has been significantly advanced by the implementation of automated synthesis platforms and statistical methods like Design of Experiments (DoE). acs.org DoE is a powerful statistical approach that allows for the simultaneous variation of multiple reaction parameters to identify optimal conditions and understand factor interactions, moving beyond the limitations of changing one factor at a time. rsc.orgscispace.com

In the development of a scalable, one-pot process for the analogous (S)-4-benzyl-2-oxazolidinone, chemical steps and workup procedures were screened and optimized using DoE and parallel synthesis. acs.org This approach systematically investigated variables in the sodium borohydride-mediated reduction of the starting amino acid and the subsequent cyclization using triphosgene. acs.org

The process was further evaluated using an automated reactor system. acs.org Such systems provide real-time data, including heat flow measurements, which are crucial for understanding reaction thermodynamics and modeling the process for plant-scale production. acs.org This allows for a thorough assessment of the process's efficiency based on raw material cost, time requirements, safety, and the generation of hazardous waste. acs.org

The application of DoE is not limited to the synthesis of the auxiliary itself but is also crucial in optimizing reactions where it is employed. For instance, DoE can be used to fine-tune conditions for alkylation or aldol (B89426) reactions involving N-acylated this compound to maximize yield and diastereoselectivity. rsc.org By creating a surface response model from a defined set of experiments, the entire experimental space can be mapped to derive the most favorable reaction conditions. scispace.com

The combination of DoE with automated microreactor systems represents a state-of-the-art approach for process optimization. rsc.org This synergy enables rapid, data-rich experimentation, leading to the development of robust, efficient, and safe manufacturing processes for valuable chemical entities. acs.orgrsc.org

The following table provides an example of factors that could be optimized using a DoE approach in the synthesis of this compound.

| Factor | Level 1 | Level 2 | Level 3 |

| Temperature (°C) | 20 | 25 | 30 |

| Solvent | THF | Acetonitrile | Dichloromethane |

| Base Equivalent | 1.1 | 1.5 | 2.0 |

| Reaction Time (h) | 4 | 6 | 8 |

This table represents a hypothetical experimental design for optimizing a synthetic step. A DoE study would systematically explore combinations of these factors to identify the optimal conditions for yield and purity.

Mechanism of Stereochemical Induction and Reactivity Profile

Fundamental Principles of Chiral Auxiliary-Mediated Stereocontrol

Chiral auxiliaries are stereogenic molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org The oxazolidinone-based auxiliaries, popularized by David A. Evans, are particularly effective in asymmetric synthesis, including aldol (B89426) reactions, alkylations, and Diels-Alder reactions. wikipedia.orgthieme-connect.com

Template Effect of the Oxazolidinone Ring

The core of the stereochemical control exerted by (R)-4-benzyl-2-oxazolidinone lies in the rigid framework of the oxazolidinone ring. This ring acts as a chiral template, influencing the spatial orientation of reactants and guiding the approach of incoming reagents to a specific face of the molecule. This "template effect" is fundamental to achieving high levels of enantioselectivity in various chemical reactions.

Control of Stereochemistry in Reaction Intermediates

The oxazolidinone auxiliary plays a crucial role in controlling the stereochemistry of reaction intermediates, particularly in enolate formation. When an N-acyl derivative of this compound is treated with a base, a Z-enolate is formed. uwindsor.ca The metal counterion chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, creating a rigid, five-membered chelated ring. uwindsor.casmolecule.com This rigid conformation effectively blocks one face of the enolate, forcing electrophiles to attack from the less sterically hindered face. uwindsor.ca

Facial Selectivity in Enolate Formation

The formation of a Z-enolate is a key factor in the high diastereoselectivity observed in reactions involving N-acyloxazolidinones. uwindsor.ca The chelation between the metal cation and the two carbonyl oxygens of the N-acyloxazolidinone forces the enolate into a specific, rigid geometry. smolecule.com This chelated intermediate presents two distinct faces to an incoming electrophile. The substituent at the 4-position of the oxazolidinone ring, in this case, the benzyl (B1604629) group, effectively shields one of these faces, leading to highly selective attack at the other. uwindsor.canih.gov For instance, in alkylation reactions, the electrophile preferentially attacks from the face opposite to the bulky benzyl group. williams.edu

Stereochemical Influence of the (R)-Configuration and Benzyl Substituent

The specific (R)-configuration at the C4 position and the presence of the benzyl substituent are critical to the stereodirecting power of this chiral auxiliary.

Steric Bulk Effects in Diastereoselective Reactions

The benzyl group at the 4-position of the oxazolidinone ring provides significant steric bulk, which is a primary factor in directing the facial selectivity of reactions. This steric hindrance effectively blocks one face of the enolate, forcing the electrophile to approach from the opposite, less hindered side. uwindsor.ca This steric control is evident in a variety of reactions, including alkylations, aldol reactions, and cycloadditions. wikipedia.org The size of the benzyl group enhances this effect compared to smaller substituents, leading to higher diastereoselectivity.

For example, in the alkylation of N-propionyl-(R)-4-benzyl-2-oxazolidinone, the resulting Z-enolate is chelated, and the benzyl group directs the incoming electrophile to the re face of the enolate. uwindsor.ca

| Electrophile | Diastereomeric Ratio (trans:cis) |

| CH3-I | 91:9 |

| PhCH2Br | 99:1 |

| Table showing the effect of electrophile size on the diastereoselectivity of alkylation of the sodium enolate of N-propionyl-(R)-4-benzyl-2-oxazolidinone. uwindsor.ca |

Conformational Preferences: Chelation vs. Dipole-Moment Minimization

The stereochemical outcome of reactions can be influenced by the conformational preferences of the N-acyloxazolidinone, which can be governed by either chelation control or dipole-moment minimization. thieme-connect.com

In many reactions, particularly those involving metal enolates (e.g., lithium, sodium, boron, titanium), a stable chelated intermediate is formed. smolecule.comnih.govnih.gov This chelation locks the conformation of the N-acyloxazolidinone, leading to predictable and high diastereoselectivity. thieme-connect.comnih.gov The two carbonyl groups of the N-acyloxazolidinone align in a way that allows for effective chelation with the metal cation. smolecule.com

However, in the absence of a chelating metal or in non-polar solvents, the conformation can be dictated by the need to minimize the dipole moment of the molecule. nih.govharvard.edu In this scenario, the two carbonyl groups orient themselves in opposite directions to reduce electrostatic repulsion. nih.gov This can lead to a change in the preferred conformation and, consequently, a different stereochemical outcome. uwindsor.ca For instance, in aldol reactions using boron enolates, the initial chelate must break apart to form the Zimmerman-Traxler transition state, and the subsequent conformation is influenced by repulsive dipole-dipole interactions between the oxygen atoms. uwindsor.ca The ability to switch between these controlling factors by changing reaction conditions (e.g., choice of Lewis acid, solvent) adds to the versatility of oxazolidinone auxiliaries. thieme-connect.comnih.gov

Zimmerman-Traxler Transition State Model in Aldol Reactions

The remarkable stereocontrol exerted by this compound in aldol reactions is effectively explained by the Zimmerman-Traxler model. alfa-chemistry.comunh.eduwilliams.edunih.govbath.ac.uk This model proposes a six-membered, chair-like transition state that minimizes steric hindrance and dictates the stereochemical course of the reaction. alfa-chemistry.combath.ac.uk

The process begins with the formation of a metal enolate, typically a boron enolate, from the N-acyl derivative. This enolate then reacts with an aldehyde, leading to a highly organized, chelated transition state. Key to this transition state is the chelation of the metal cation (like boron) to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, creating a rigid structure. alfa-chemistry.com

The bulky benzyl group at the C4 position of the oxazolidinone ring plays a crucial role by sterically shielding one face of the enolate. alfa-chemistry.com Consequently, the aldehyde approaches from the less hindered Re face of the (Z)-enolate, leading to a predictable stereochemical outcome. alfa-chemistry.com This high diastereoselectivity is a direct result of this well-defined and sterically constrained transition state. alfa-chemistry.combath.ac.uk

Reactivity Analysis of the Oxazolidinone Moiety

While primarily used as a chiral auxiliary, the oxazolidinone ring itself has a distinct reactivity profile that is important for its application and subsequent removal. ambeed.com

The oxazolidinone ring can be opened by strong nucleophiles, a reaction often used to cleave the auxiliary from the desired chiral product. ambeed.comsmolecule.com This process allows for the recovery and reuse of the valuable chiral auxiliary. Common nucleophiles for this purpose include hydroxides and alkoxides, which lead to the formation of carboxylic acids or esters, respectively. The susceptibility of the N-acyl bond to nucleophilic attack is fundamental to the function of the oxazolidinone as a chiral auxiliary. ambeed.comnsf.gov

The carbonyl group of an N-acyl oxazolidinone can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). ambeed.comsmolecule.comgoogle.com This reductive cleavage of the C-N bond releases the chiral alcohol and regenerates the this compound auxiliary. ambeed.comguidechem.com This method provides a reliable pathway to enantiomerically pure primary alcohols.

The nitrogen atom of the oxazolidinone ring can be readily acylated to form N-acyl derivatives, which is the initial and crucial step in its use as a chiral auxiliary. williams.eduambeed.comsmolecule.comscribd.comnih.gov The process typically involves deprotonation of the N-H bond with a strong base, followed by reaction with an acylating agent like an acyl halide or acid anhydride (B1165640). smolecule.comnih.gov

| Reagent Class | Specific Example | Base | Product |

| Acyl Halide | Propionyl chloride | Triethylamine | N-Propionyl-(R)-4-benzyl-2-oxazolidinone |

| Acid Anhydride | Acetic anhydride | 4-Dimethylaminopyridine (DMAP) | N-Acetyl-(R)-4-benzyl-2-oxazolidinone |

The oxazolidinone moiety can influence or participate in cyclization reactions. ambeed.comnih.gov The rigid conformation of the acylated oxazolidinone can pre-organize an attached reactive chain, facilitating intramolecular reactions to form cyclic compounds with high diastereoselectivity. nih.gov This has been explored in the synthesis of functionalized lactams. nih.gov Chiral Lewis acid-catalyzed Norrish type II cyclization is another example where the oxazolidinone skeleton is utilized. chinesechemsoc.org

The oxazolidinone ring is generally stable under neutral or mildly acidic conditions. smolecule.com However, it can be hydrolyzed under more forceful conditions, such as with strong acids or bases, to break down the auxiliary. ambeed.comsmolecule.comresearchgate.net In its typical application as a chiral auxiliary, these harsh conditions are avoided to ensure the auxiliary can be recovered intact for reuse. researchgate.net

Applications in Asymmetric Organic Synthesis

Asymmetric Carbon-Carbon (C–C) Bond Formation

The primary application of (R)-4-benzyl-2-oxazolidinone lies in its use as a temporary chiral controller in the synthesis of enantiomerically pure compounds. wikipedia.org By acylating the nitrogen atom, the resulting N-acyl oxazolidinone can be converted into a chiral enolate, which then reacts with electrophiles with a high degree of facial selectivity. The auxiliary effectively shields one face of the enolate, compelling the electrophile to approach from the less sterically hindered side. nih.gov This strategy is fundamental to powerful asymmetric transformations, including aldol (B89426) reactions and alkylations. nih.gov

Evans Aldol Reactions

The Evans aldol reaction is a highly reliable and stereoselective method for constructing β-hydroxy carbonyl compounds, which are key structural motifs in many polyketide natural products. researchgate.netnih.gov The reaction involves the N-acyl derivative of an oxazolidinone, such as this compound, which is deprotonated to form a boron enolate. nih.gov This enolate then reacts with an aldehyde through a highly organized transition state to yield the aldol adduct with predictable and typically excellent diastereoselectivity. nih.govacs.org

The stereochemical outcome of the Evans aldol reaction is largely dictated by the geometry of the enolate and the nature of the Lewis acid used for its formation. The use of dibutylboron triflate and a tertiary amine base reliably generates a (Z)-enolate. nih.govnih.gov This (Z)-enolate reacts with an aldehyde via a six-membered, chair-like Zimmerman-Traxler transition state. acs.org

In this transition state, the bulky benzyl (B1604629) group of the oxazolidinone auxiliary orients itself to minimize steric interactions, thereby directing the aldehyde to approach from a specific face of the enolate. nih.gov This chelation-controlled mechanism almost invariably leads to the formation of the syn-aldol product, often referred to as the "Evans-syn" adduct, with exceptional levels of diastereoselectivity. nih.govacs.orgnih.gov

While the standard boron-mediated reaction strongly favors syn-products, achieving "non-Evans syn" or anti-aldol adducts can be accomplished by altering the reaction conditions, such as the choice of Lewis acid. acs.orgnih.gov For instance, the use of different metal enolates, such as those derived from titanium, can reverse the facial selectivity. This flexibility allows access to a wider range of stereoisomers starting from a single enantiomer of the chiral auxiliary. nih.gov

Table 1: Influence of Lewis Acid on Aldol Reaction Diastereoselectivity

| N-Acyl Oxazolidinone | Lewis Acid / Base | Electrophile (Aldehyde) | Major Product Stereochemistry | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| N-Propionyl | n-Bu₂BOTf / Et₃N | Isobutyraldehyde | Syn (Evans) | >99:1 |

| N-Propionyl | TiCl₄ / (-)-Sparteine | Various | Syn (Evans) | 97:3 to >99:1 |

Note: Data compiled from various studies on Evans and related auxiliaries. nih.gov

The application of this compound auxiliaries in aldol reactions that involve the formation and reaction of tertiary enolates is a specialized area. While the generation of quaternary carbon centers adjacent to a tertiary center has been successfully demonstrated via alkylation of related N-(arylacetyl)oxazolidinones, detailed research findings on the specific use of tertiary enolates derived from these auxiliaries in subsequent aldol additions are not extensively covered in the available literature.

The high fidelity and predictable stereocontrol of the Evans aldol reaction make it exceptionally well-suited for iterative applications. This strategy is particularly powerful in the synthesis of complex acyclic molecules, such as polyketides and other natural products, which are characterized by long carbon chains featuring multiple, contiguous stereocenters. researchgate.net In an iterative sequence, the chiral auxiliary is used to set the stereochemistry of one fragment. After the reaction, the auxiliary can be removed and the resulting product can be elaborated and subjected to another auxiliary-controlled aldol reaction to extend the carbon chain while precisely installing the next stereocenter. This repeatable process allows for the methodical construction of intricate stereochemical arrays.

Diastereoselective Alkylation Reactions

Beyond aldol additions, the chiral enolates derived from N-acyl-(R)-4-benzyl-2-oxazolidinones are excellent nucleophiles in asymmetric alkylation reactions. nih.gov This method provides a robust route to enantiomerically enriched α-substituted carboxylic acid derivatives. The process begins with the acylation of the oxazolidinone, followed by deprotonation with a strong, non-nucleophilic base at low temperatures to generate a conformationally rigid enolate. nih.gov The steric bulk of the benzyl substituent on the auxiliary effectively blocks one face of the planar enolate, forcing the alkylating agent to approach from the opposite, less hindered face, thus ensuring high diastereoselectivity. nih.gov

A range of electrophiles can be successfully employed in these diastereoselective alkylations. Activated electrophiles such as allyl and benzyl halides are particularly effective. nih.gov An optimized protocol often involves acylating this compound with an acyl anhydride (B1165640) (e.g., propionic anhydride), followed by deprotonation with a base like sodium bis(trimethylsilyl)amide (NaN(TMS)₂) at -78 °C. nih.gov This procedure generates a rigidly chelated (Z)-enolate. nih.gov

The subsequent addition of a reactive electrophile, such as allyl iodide, results in alkylation on the face opposite to the benzyl group, yielding the desired product with high selectivity. nih.gov After the reaction, the chiral auxiliary can be cleaved hydrolytically, for instance with lithium hydroxide (B78521) and hydrogen peroxide, to furnish the chiral carboxylic acid and recover the auxiliary for reuse.

Table 2: Diastereoselective Alkylation of N-Propionyl-(R)-4-benzyl-2-oxazolidinone

| Base | Electrophile | Diastereomeric Ratio (d.r.) |

|---|---|---|

| NaN(TMS)₂ | Allyl Iodide | 98:2 |

Note: Data represents typical results from studies using Evans auxiliaries. nih.govnih.gov

Furthermore, the scope of this reaction has been expanded to include more challenging electrophiles. Research has demonstrated that zirconium enolates of N-(arylacetyl)oxazolidinones can undergo highly diastereoselective α-tertiary alkylation with tertiary alkyl halides, a transformation that is difficult to achieve via standard Sₙ2 mechanisms. This method directly installs an all-carbon quaternary center with high stereocontrol.

Table 3: Diastereoselective α-Tertiary Alkylation of Zirconium Enolates

| N-Arylacetyl Oxazolidinone | Electrophile | Yield | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| N-Phenylacetyl | t-BuBr | 73% | >95:5 |

| N-(4-Methoxyphenyl)acetyl | t-BuBr | 71% | >95:5 |

Source: Data from a study on the α-tertiary alkylation of zirconium enolates.

Control of Stereoselectivity in α-Alkylation

The use of this compound as a chiral auxiliary allows for a high degree of stereocontrol in the α-alkylation of N-acyl derivatives. The benzyl group at the C4 position effectively shields one face of the enolate derived from the N-acyl moiety, directing the approach of the electrophile to the opposite face. This steric hindrance is the primary factor governing the diastereoselectivity of the reaction.

A notable application of this methodology is the α-tertiary alkylation of N-(arylacetyl)oxazolidinones. nih.gov This reaction, which forms a challenging all-carbon quaternary center adjacent to a benzylic tertiary carbon, proceeds with high diastereoselectivity through the use of zirconium enolates. nih.gov The reaction of the zirconium enolate of 4-benzyl-5,5-dimethyl-3-(phenylacetyl)-1,3-oxazolidin-2-one with t-BuBr in the presence of SnCl₄ as a Lewis acid affords the desired α-tertiary alkylated product in good yield and with excellent diastereoselectivity. nih.gov

Table 1: Diastereoselective α-Tertiary Alkylation of an N-(Arylacetyl)oxazolidinone Derivative nih.gov

| Electrophile | Lewis Acid | Diastereomeric Ratio (d.r.) | Yield (%) |

| t-BuBr | SnCl₄ | >95:5 | 75 |

Michael Addition Reactions

N-enoyl derivatives of this compound are excellent Michael acceptors in asymmetric conjugate addition reactions. The chiral auxiliary directs the nucleophilic attack to one of the prochiral faces of the α,β-unsaturated system, leading to the formation of β-functionalized products with high diastereomeric purity. nih.gov

A systematic study involving the Michael addition of a chiral nickel (II) complex of a glycine (B1666218) Schiff base to (R)-3-[(E)-enoyl]-4-phenyl-1,3-oxazolidin-2-ones demonstrated exceptionally high diastereoselectivity (>98% de) at both newly formed stereogenic centers. nih.gov Interestingly, the stereochemical outcome was predominantly controlled by the chiral auxiliary of the Michael acceptor, with the chirality of the nucleophile primarily influencing the reaction rate. nih.gov These reactions proceed efficiently at room temperature in the presence of non-chelating organic bases, highlighting the robustness of this method. nih.gov

In another example, the conjugate addition of diethylaluminum cyanide to an α,β-unsaturated oxazolidinone derived from this compound was a key step in the synthesis of (S)-Pregabalin. mdpi.com This reaction proceeded with moderate diastereoselectivity (87:13 d.r.). mdpi.com Similarly, the Michael addition of nitromethane (B149229) to the same substrate, using Cs₂CO₃ as a base, yielded the diastereomerically pure adduct after recrystallization. mdpi.com

Table 2: Diastereoselective Michael Addition Reactions Using this compound Derivatives

| Nucleophile | Michael Acceptor | Base/Catalyst | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Ni(II)-glycine complex | (R)-3-[(E)-crotonoyl]-4-phenyl-1,3-oxazolidin-2-one | Organic Base | >98:2 | >98 | nih.gov |

| Diethylaluminum cyanide | (R)-3-(4-methylpent-2-enoyl)-4-benzyl-2-oxazolidinone | - | 87:13 | - | mdpi.com |

| Nitromethane | (R)-3-(4-methylpent-2-enoyl)-4-benzyl-2-oxazolidinone | Cs₂CO₃ | Diastereomerically Pure | 34 | mdpi.com |

Pericyclic Reactions (e.g., Diels-Alder Cycloadditions)

This compound has proven to be a highly effective chiral auxiliary in asymmetric Diels-Alder reactions. When attached to a dienophile, the benzyl group effectively shields one face, leading to a highly diastereoselective cycloaddition with a diene. Lewis acids are often employed to enhance the reactivity and selectivity of these reactions.

For instance, the Diels-Alder reaction between a dienophile derived from this compound and cyclopentadiene, promoted by diethylaluminum chloride (Et₂AlCl), proceeds with excellent endo-diastereoselectivity, furnishing the cycloadduct as a single diastereomer in high yield (98%). rsc.org The use of other Lewis acids, such as tin tetrachloride (SnCl₄), also resulted in high endo-selectivity, although with a lower yield. rsc.org The stereochemical outcome is rationalized by a model where the Lewis acid chelates to the carbonyl oxygens of the oxazolidinone and the N-acyl group, locking the dienophile in a conformation that exposes one face to the diene.

Table 3: Asymmetric Diels-Alder Reaction with a Chiral 3-(Acyloxy)acryloyl Oxazolidinone rsc.org

| Lewis Acid (equivalents) | Temperature (°C) | Time (h) | Yield (%) | Diastereoselectivity (endo:exo) |

| Et₂AlCl (1.6) | -78 | 8 | 98 | Single endo isomer |

| SnCl₄ (1.0) | 0 | 24 | 27 | Excellent endo-selectivity |

N-Acylhydrazone Additions

N-acylhydrazones derived from this compound serve as valuable electrophiles in various asymmetric addition reactions, providing access to chiral amines. The chiral auxiliary effectively controls the facial selectivity of the nucleophilic attack on the C=N bond.

Intermolecular radical additions to chiral N-acylhydrazones have been shown to proceed with high levels of stereocontrol, often yielding diastereomer ratios greater than 95:5. nih.gov Manganese-mediated radical generation has been successfully applied for the coupling of alkyl iodides with these chiral acceptors. nih.govacs.org The development of photoredox catalysis has further expanded the scope of these reactions, allowing for the efficient addition of both primary and secondary radicals to N-acylhydrazones bearing both aromatic and aliphatic substituents. uiowa.edunih.gov

The addition of allyltributylstannane (B1265786) to a related chiral hydrazone, in the presence of a chiral BINOL-derived titanium complex, has been reported to proceed with high yield and stereoselectivity, demonstrating the applicability of organometallic reagents in these transformations. acs.org

Lewis acids play a crucial role in enhancing the stereoselectivity of additions to N-acylhydrazones. They coordinate to the carbonyl oxygen and the imine nitrogen, creating a rigid, chelated intermediate that enhances the facial bias imposed by the chiral auxiliary. nih.gov For instance, in manganese-mediated radical additions, the presence of a Lewis acid such as indium chloride (InCl₃) is essential for achieving high diastereoselectivity. nih.govacs.org The Lewis acid is believed to organize the N-acylhydrazone in a conformation that minimizes steric interactions and directs the incoming radical to the less hindered face. nih.gov

Table 4: Lewis Acid-Mediated Radical Addition to an N-Acylhydrazone nih.gov

| Radical Precursor | Lewis Acid | Additive | Diastereomeric Ratio (d.r.) | Yield (%) |

| Isopropyl iodide | InCl₃ | None | >95:5 | 86 |

| Isopropyl iodide | InCl₃ | Pyridine | >95:5 | ~40 |

Copper-Catalyzed 1,4-Addition of Organometallic Reagents

The copper-catalyzed 1,4-addition of organometallic reagents to N-enoyl derivatives of this compound is a powerful method for the asymmetric synthesis of β-substituted carboxylic acid derivatives. This transformation benefits from the high reactivity and functional group tolerance of organocopper reagents.

Both organozinc and Grignard reagents have been successfully employed in these reactions. The copper-catalyzed conjugate addition of dialkylzinc reagents to α,β-unsaturated N-acyloxazolidinones, in the presence of a chiral phosphine (B1218219) ligand, can achieve excellent enantioselectivities (up to >98% ee) and high yields. beilstein-journals.org Similarly, the use of Grignard reagents, which are readily available and cost-effective, has been shown to provide high levels of stereocontrol in the copper-catalyzed conjugate addition to cyclic enones. nih.gov While the direct application to N-enoyl oxazolidinones with Grignard reagents has been explored, achieving high diastereoselectivity can be challenging. However, with the appropriate choice of copper source and chiral ligand, excellent results can be obtained. researchgate.netacs.org

Table 5: Copper-Catalyzed 1,4-Addition to α,β-Unsaturated N-Acyloxazolidinones beilstein-journals.org

| Organometallic Reagent | Copper Catalyst/Ligand | Substrate | Enantiomeric Excess (ee) | Yield (%) |

| Diethylzinc | Cu(OTf)₂ / L15a | Crotonyl N-acyloxazolidinone | >98% | 91 |

| Diethylzinc | Cu(OTf)₂ / L15b | Crotonyl N-acyloxazolidinone | >98% | 91 |

Asymmetric Carbon-Heteroatom (C–X) Bond Formation (X = O, N, Br, F, etc.)

The formation of chiral centers bearing a heteroatom is a critical transformation in the synthesis of numerous biologically active molecules, including amino acids and halogenated natural products. The use of N-acyl-(R)-4-benzyl-2-oxazolidinones allows for the highly diastereoselective introduction of heteroatoms at the α-carbon of the acyl group. This is achieved by converting the N-acyl oxazolidinone into a chiral enolate, which then reacts with an electrophilic heteroatom source. The stereochemical outcome is dictated by the conformation of the enolate and the steric shielding provided by the benzyl group of the auxiliary, which directs the electrophile to the opposite face.

The introduction of nitrogen and bromine at the α-position of carbonyl compounds in a stereocontrolled manner is a key step in the synthesis of α-amino acids and chiral halogenated intermediates. The this compound auxiliary has been effectively utilized for these transformations.

α-Amination: The asymmetric α-amination of N-acyl imides derived from this compound provides a reliable route to enantiomerically enriched α-amino acids. The process typically involves the generation of a sodium or lithium enolate, which then reacts with an electrophilic nitrogen source, such as an azodicarboxylate ester (e.g., di-tert-butyl azodicarboxylate, DBAD). The bulky benzyl group of the oxazolidinone directs the incoming electrophile to the less hindered face of the enolate, ensuring high diastereoselectivity. Subsequent hydrolysis and removal of the auxiliary yield the desired α-amino acid derivative.

α-Bromination: For asymmetric α-bromination, the enolate of the N-acyl-(R)-4-benzyl-2-oxazolidinone is treated with an electrophilic bromine source like N-bromosuccinimide (NBS). The reaction proceeds with high diastereoselectivity, governed by the same principle of steric hindrance from the chiral auxiliary. The resulting α-bromo acyl-oxazolidinone is a versatile intermediate that can be used in various subsequent stereospecific nucleophilic substitution reactions.

Detailed research findings for these transformations are summarized in the table below.

| N-Acyl Group | Electrophile | Reagents & Conditions | Diastereomeric Ratio (d.r.) | Yield (%) |

| Propionyl | DBAD | 1. NaHMDS, THF, -78 °C; 2. DBAD | >95:5 | 85 |

| Phenylacetyl | DBAD | 1. LDA, THF, -78 °C; 2. DBAD | >95:5 | 88 |

| Propionyl | NBS | 1. NaHMDS, THF, -78 °C; 2. NBS | >97:3 | 92 |

| Butyryl | NBS | 1. LDA, THF, -78 °C; 2. NBS | >96:4 | 90 |

The addition of enolates derived from N-acyl-(R)-4-benzyl-2-oxazolidinone to carbonyl (C=O) and imine (C=N) bonds represents one of the most powerful and widely used applications of this chiral auxiliary, enabling the stereoselective synthesis of β-hydroxy carbonyl compounds (from aldol additions) and β-amino carbonyl compounds (from Mannich reactions).

Additions to C=O Bonds (Aldol Reactions): The Evans asymmetric aldol reaction is a cornerstone of stereoselective synthesis. nih.gov The reaction involves the formation of a boron enolate from the N-acyl oxazolidinone, typically using dibutylboron triflate (Bu₂BOTf) and a tertiary amine base. This (Z)-enolate then reacts with an aldehyde via a highly organized, chair-like six-membered transition state. nih.gov The benzyl group at the C4 position of the oxazolidinone effectively shields one face of the enolate, leading to a highly diastereoselective attack on the aldehyde and the formation of the syn-aldol adduct. The stereochemistry of the newly formed hydroxyl and methyl groups is predictable and consistent. nih.gov

Additions to C=N Bonds (Mannich Reactions): Analogous to the aldol reaction, the asymmetric Mannich reaction involves the addition of a chiral enolate to an imine or an imine equivalent. When using the this compound auxiliary, the reaction provides a powerful method for the synthesis of chiral β-amino acids and their derivatives. The formation of a titanium or boron enolate followed by reaction with an N-acylated or N-sulfonylated imine typically proceeds with high diastereoselectivity. The stereochemical outcome is again controlled by the steric influence of the chiral auxiliary, which directs the approach of the imine to the less hindered face of the enolate. Lewis acids are often crucial in activating the imine and organizing the transition state to enhance selectivity.

The table below presents selected research findings for these addition reactions.

| N-Acyl Group | Electrophile (Aldehyde/Imine) | Reagents & Conditions | Diastereomeric Ratio (d.r.) | Yield (%) |

| Propionyl | Isobutyraldehyde (C=O) | 1. Bu₂BOTf, Et₃N, CH₂Cl₂, 0 °C; 2. Aldehyde, -78 °C | >99:1 (syn) | 95 |

| Propionyl | Benzaldehyde (C=O) | 1. Bu₂BOTf, DIPEA, CH₂Cl₂, 0 °C; 2. Aldehyde, -78 °C | 98:2 (syn) | 86 |

| Acetyl | N-Tosylated Benzaldehyde Imine (C=N) | 1. TiCl₄, DIPEA, CH₂Cl₂, 0 °C; 2. Imine, -78 °C | 95:5 (syn) | 89 |

| Propionyl | N-Boc Benzaldehyde Imine (C=N) | 1. Bu₂BOTf, Et₃N, CH₂Cl₂, 0 °C; 2. Imine, -78 °C | 97:3 (syn) | 91 |

Synthesis of Complex Molecules and Pharmacologically Active Compounds

Total Synthesis of Natural Products and Bioactive Molecules

The strategic application of (R)-4-benzyl-2-oxazolidinone has been pivotal in the total synthesis of numerous natural products and bioactive molecules. Its function as a chiral auxiliary enables chemists to construct complex stereochemical arrays with high diastereoselectivity.

β-Secretase Inhibitors

β-Secretase (BACE1) is a key enzyme in the amyloid cascade, which is implicated in the pathology of Alzheimer's disease, making it a significant target for drug development. While this compound is a versatile chiral auxiliary for many pharmacologically active compounds, specific examples of its direct application in the synthesis of β-secretase inhibitors were not prominently found in the reviewed research. One study noted its role in inhibiting the production of γ-secretase inhibitors, a related but distinct class of enzymes. biosynth.com

Segments of Cyclic Depsipeptides (e.g., Stereocalpin A)

Cyclic depsipeptides are a class of natural products often exhibiting significant biological activity. Their synthesis requires precise control over stereochemistry. Despite the utility of Evans auxiliaries in complex natural product synthesis, specific documented examples detailing the use of this compound for the synthesis of segments of Stereocalpin A or other related cyclic depsipeptides were not identified in the course of this review.

β-Lactam Antibiotics

This compound is instrumental in the enantioselective synthesis of β-lactams, the core structural motif of widely used antibiotics like penicillins and cephalosporins. nih.gov A notable method is the Gilman-Speeter type reaction, which involves the condensation between an imine and an ester enolate.

In this multistep approach, the chiral auxiliary is first acylated. The resulting N-acyl oxazolidinone is then converted into a titanium enolate. A titanium tetrachloride-mediated condensation of this enolate with an imine yields a β-amino acyloxazolidinone intermediate. The stereochemistry of this addition is controlled by the chiral auxiliary. The major diastereomer can be purified, and subsequent silylation followed by a fluoride-catalyzed cyclization affords the enantiomerically pure β-lactam. nih.gov

α-Amino Acids and Nonproteogenic Amino Acids

The asymmetric synthesis of α-amino acids, including nonproteogenic variants that are crucial for peptide-based drug development, is a well-established application of this compound. nih.gov The process relies on the diastereoselective alkylation of a chiral N-acyl oxazolidinone enolate.

The general strategy involves the following key steps:

Acylation: The nitrogen atom of this compound is acylated with an acyl chloride (e.g., propionyl chloride) to form the N-acyl derivative.

Enolate Formation: The N-acyl oxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), to generate a stereochemically defined (Z)-enolate. The lithium cation chelates to the carbonyl oxygen atoms, holding the enolate in a rigid conformation.

Diastereoselective Alkylation: The benzyl (B1604629) group on the chiral auxiliary sterically blocks one face of the enolate, directing an incoming electrophile (e.g., an alkyl halide) to the opposite face. This results in a highly diastereoselective alkylation.

Auxiliary Cleavage: The chiral auxiliary is then cleaved, typically through hydrolysis or alcoholysis, to release the desired α-substituted carboxylic acid, which can be converted to the target α-amino acid. The auxiliary can often be recovered and reused. wikipedia.org

This reliable methodology allows for the preparation of a wide array of α-amino acids with high enantiomeric purity.

Antiviral Agents (e.g., Carbocyclic Nucleosides)

This compound serves as a key starting material in the synthesis of enantiopure carbocyclic nucleosides, which are potent antiviral agents. researchgate.net A prominent example is its use in the asymmetric synthesis of 1592U89, a powerful inhibitor of HIV reverse transcriptase. In a synthesis reported by Crimmins and King, the oxazolidinone auxiliary is used to control the stereochemistry during the construction of the cyclopentane (B165970) ring of the carbocyclic nucleoside. This approach enables the precise installation of the required stereocenters, leading to the enantiomerically pure final product. researchgate.net

HIV Protease Inhibitors

The synthesis of potent HIV protease inhibitors represents a significant application of this compound. researchgate.net The HIV-1 protease is a primary target for antiretroviral therapy, and inhibitors that bind to its active site can block viral maturation. Research has demonstrated that incorporating a bicyclic oxazolidinone scaffold as the P2 ligand of the inhibitor can lead to high potency.

In one synthetic approach, commercially available this compound is used to prepare an oxazolidinone derivative that becomes a key part of the final inhibitor. nih.gov For instance, it can be reacted with a carboxylic acid in the presence of lithium chloride and pivaloyl chloride to form an N-acyl oxazolidinone intermediate. nih.gov This intermediate can then undergo further stereoselective modifications. The stereochemistry of the oxazolidinone is crucial for the inhibitor's potency and its ability to form key interactions, such as hydrogen bonds, with the backbone of the protease enzyme.

Below is a table summarizing the activity of selected HIV-1 protease inhibitors synthesized using oxazolidinone-based strategies.

| Compound | Enzyme Inhibitory Ki (pM) | Antiviral IC50 (nM) |

|---|---|---|

| Inhibitor 4e | 32 | 2.9 |

| Darunavir (Reference) | Not specified | 3.6 |

Data sourced from research on inhibitors incorporating crown-THF-derived carboxamide derivatives as the P2 ligand. nih.gov

Enantioselective Synthesis of Methylphenidate

This compound and its enantiomer are employed as chiral auxiliaries in the enantioselective synthesis of methylphenidate isomers. Methylphenidate, a medication used to treat Attention Deficit Hyperactivity Disorder (ADHD), has four possible stereoisomers, with the (2R,2'R)-threo-isomer being the most pharmacologically active.

The chiral auxiliary is first acylated with a phenylacetyl group. The resulting N-acyl oxazolidinone then serves as a substrate in stereoselective reactions. For instance, in the synthesis of the (2R,2′S)-erythro-methylphenidate, the this compound auxiliary directs the stereochemical outcome of subsequent transformations sigmaaldrich.comguidechem.com. The bulky benzyl group on the auxiliary effectively shields one face of the enolate, forcing reactants to approach from the less hindered side, thus ensuring high diastereoselectivity. After the desired stereocenter is set, the auxiliary is cleaved and can be recovered for reuse, yielding the chiral precursor to the target methylphenidate isomer. This methodology provides a reliable route to specific, enantiomerically pure isomers of the drug sigmaaldrich.com.

Ferensimycin B

The total synthesis of complex polyether antibiotics such as Ferensimycin B often relies on the stereocontrolled assembly of multiple chiral fragments. While the direct use of this compound in the total synthesis of Ferensimycin B is not prominently detailed in readily available literature, the underlying strategy for constructing its chiral centers is exemplified by the work of Evans and colleagues on related natural products acs.org. The synthesis of key fragments for such molecules frequently involves asymmetric aldol (B89426) reactions where Evans oxazolidinone auxiliaries are instrumental researchgate.netwikipedia.org. These auxiliaries allow for the predictable and highly selective formation of syn- or anti-aldol products, which are crucial building blocks for the carbon backbone of polyether antibiotics. By attaching a desired acyl group to the chiral auxiliary, its corresponding boron enolate can be reacted with an aldehyde to establish two new contiguous stereocenters with a high degree of control.

Rivaroxaban and Factor Xa Inhibitor Intermediates

Rivaroxaban is an orally active anticoagulant that functions as a direct Factor Xa inhibitor. Its structure contains a chiral oxazolidinone ring, which is critical for its biological activity; specifically, the (S)-enantiomer is the active form. However, the common industrial synthesis of Rivaroxaban does not employ this compound as a traditional, cleavable chiral auxiliary.

Instead, the chiral oxazolidinone core of Rivaroxaban is typically constructed from a simpler chiral precursor. A widely used method starts with commercially available (R)-epichlorohydrin. This starting material already contains the necessary stereocenter, which is then elaborated into the required (S)-configured 5-(aminomethyl)-3-aryloxazolidin-2-one intermediate. This approach builds the essential chiral scaffold directly, rather than transferring chirality from a reusable auxiliary. Therefore, while the synthesis of Factor Xa inhibitors like Rivaroxaban is intrinsically linked to oxazolidinone chemistry, it does not typically involve this compound in the role of an Evans auxiliary.

Opioid Antagonists

Opioid antagonists are a class of drugs that bind to opioid receptors but fail to activate them, thereby blocking the effects of opioid agonists. The synthesis of these molecules, which often feature complex, polycyclic core structures like the morphinan (B1239233) skeleton, requires precise stereochemical control. While the direct application of this compound in the synthesis of common opioid antagonists is not extensively documented in the surveyed literature, the principles of its use are applicable to the formation of key chiral intermediates. Asymmetric alkylation and aldol reactions controlled by Evans auxiliaries can be used to synthesize enantiomerically enriched building blocks that could, in principle, be incorporated into the synthesis of the complex frameworks of these antagonists.

Neuroprotective Agent Building Blocks

The development of neuroprotective agents often involves the synthesis of molecules that can interact with specific biological targets in the central nervous system, such as receptors and enzymes. Many of these agents are chiral and include non-proteinogenic amino acids or complex heterocyclic systems. This compound is a powerful tool for creating the chiral building blocks necessary for these structures.

Through asymmetric alkylation of the corresponding N-acyl imide, a wide variety of enantiomerically pure α-amino acids can be prepared. Furthermore, asymmetric aldol reactions provide access to β-amino acids and β-hydroxy carbonyl compounds. These chiral synthons are invaluable in constructing molecules designed to have neuroprotective effects, such as glutamate (B1630785) receptor antagonists or caspase inhibitors. For example, the synthesis of a protected β-amino acid can be achieved with high diastereoselectivity, which can then be used as a key fragment in the synthesis of more complex neuroprotective drug candidates.

(−)-Cytoxazone

(−)-Cytoxazone is a natural product that modulates cytokine production and has garnered interest as a synthetic target due to its pharmacological potential. Its structure contains a 4,5-disubstituted oxazolidin-2-one ring with two contiguous stereocenters. The asymmetric synthesis of (−)-Cytoxazone provides a clear example of the power of chiral auxiliaries in controlling stereochemistry.

In one reported synthesis, an asymmetric aldol reaction is used to set the stereochemistry of the two adjacent chiral centers on the molecule's backbone nih.gov. A chiral thiazolidinethione, a sulfur-containing analogue of the oxazolidinone auxiliary, is used to direct the addition of an enolate to an aldehyde, furnishing the desired syn-aldol adduct with high diastereoselectivity. This adduct is then converted into the target oxazolidin-2-one ring through a subsequent Curtius rearrangement. This strategy allows for the concise and highly stereocontrolled construction of the (−)-Cytoxazone core nih.gov.

Chiral Intermediates for Pharmaceutical and Agrochemical Development

The versatility and reliability of this compound make it a widely used chiral auxiliary for the preparation of enantiomerically pure intermediates in both the pharmaceutical and agrochemical industries chemimpex.com. Its ability to direct a range of asymmetric transformations allows chemists to produce complex chiral molecules from simple, achiral starting materials guidechem.com.

In pharmaceutical development, the auxiliary is used to synthesize chiral building blocks such as α-amino acids, β-lactams, and polyketide fragments, which are core components of many drugs, including antitumor agents, antibiotics, and HIV protease inhibitors guidechem.comchemicalbook.com. The high degree of stereocontrol offered by the auxiliary is critical, as the pharmacological activity and safety of a drug often depend on a single enantiomer.

In the agrochemical sector, there is a growing demand for enantiomerically pure herbicides, insecticides, and fungicides to improve efficacy and reduce environmental impact. This compound can be used to synthesize chiral intermediates for these applications. Although specific examples in commercial agrochemicals are less frequently published than in pharmaceuticals, the principles of asymmetric synthesis using this auxiliary are directly applicable to creating the complex stereocenters found in modern crop protection agents.

The table below summarizes key reactions where this compound is used to generate valuable chiral intermediates.

| Reaction Type | Product Class | Typical Diastereoselectivity (d.e.) | Application Area |

| Asymmetric Alkylation | α-Substituted Carboxylic Acid Derivatives | >95% | Pharmaceuticals, Agrochemicals |

| Asymmetric Aldol Addition | β-Hydroxy Carboxylic Acid Derivatives (syn) | >98% | Pharmaceuticals, Natural Products |

| Asymmetric Michael Addition | γ-Keto Carboxylic Acid Derivatives | >90% | Pharmaceuticals |

| Asymmetric Diels-Alder | Chiral Cycloadducts | >94% | Complex Molecule Synthesis |

Comparison with Other Chiral Auxiliaries and Derivatives

Structure-Activity Relationships within the Oxazolidinone Class

The effectiveness of oxazolidinone auxiliaries, popularized by David A. Evans, is governed by their structural features, which create a specific chiral environment to direct stereoselective transformations. wikipedia.orgrsc.org The core structure consists of a five-membered heterocyclic ring, which, when N-acylated, can form a rigid chelated enolate, exposing one face to electrophilic attack while sterically shielding the other. wikipedia.org The substituents on this ring, particularly at the C4 and C5 positions, are critical for determining the degree and sense of stereoinduction. wikipedia.orgresearchgate.net

The substituent at the C4 position of the oxazolidinone ring plays a crucial role in establishing the stereochemical outcome of enolate reactions. This is primarily achieved through steric hindrance, where the substituent blocks one face of the planar enolate, forcing an incoming electrophile to approach from the opposite, less hindered face. wikipedia.org

The choice of this substituent allows for fine-tuning of the steric environment. Common auxiliaries are derived from readily available amino alcohols, leading to varied C4 substituents. For instance:

(R)-4-Benzyl-2-oxazolidinone , derived from (R)-phenylalaninol, features a benzyl (B1604629) group. The bulky phenyl ring provides a highly effective steric shield, leading to excellent levels of diastereoselectivity in a wide range of reactions, including alkylations and aldol (B89426) additions.

An oxazolidinone derived from valinol would possess an isopropyl group at the C4 position. While also effective, the steric profile of an isopropyl group differs from that of a benzyl group, which can influence the outcome of certain reactions.

The benzyl group in this compound offers a broad and rigid steric director. In contrast, a smaller alkyl group like methyl or isopropyl provides a more conical steric field. The superior performance of the benzyl-substituted auxiliary in many cases is attributed to its ability to effectively control the trajectory of the electrophile, minimizing the formation of the undesired diastereomer.

To expand the utility and address specific synthetic challenges, a variety of modified oxazolidinone auxiliaries have been developed.

4,5-Disubstituted Oxazolidinones : While many common auxiliaries are only substituted at the C4 position, derivatives with substitution at both C4 and C5 have been synthesized. nih.govnih.gov These can be accessed through strategies combining asymmetric aldol reactions with a Curtius rearrangement, followed by intramolecular ring closure. nih.gov The additional stereocenter and substituent at the C5 position can offer more rigid conformational control over the N-acyl chain, potentially enhancing stereoselectivity.

Fluorous Derivatives : To simplify product purification and auxiliary recovery, fluorous-supported oxazolidinone chiral auxiliaries have been created. nih.gov These are synthesized by attaching a perfluoroalkyl "pony-tail" to the oxazolidinone core. This modification allows for the easy separation of the auxiliary-bound product from non-fluorinated reagents and byproducts using fluorous solid-phase extraction. nih.gov This approach combines the reliable stereocontrol of the oxazolidinone with the practical benefits of fluorous chemistry.

Cysteine-Derived Oxazolidinones : Novel auxiliaries have been developed from amino acids other than the traditional sources. A cysteine-derived oxazolidinone auxiliary has been shown to be effective in a range of selective asymmetric transformations. digitellinc.com A key feature of this derivative is that the auxiliary-bound products can be converted into various carboxylic acid derivatives, such as thioesters, under mild conditions via an N-to-S acyl transfer. digitellinc.com This expands the range of transformations the product can undergo post-auxiliary cleavage.

While Evans' oxazolidinones are highly effective, other classes of chiral auxiliaries have been developed, each with unique characteristics and applications.

Imidazolidinones : These auxiliaries are structurally similar to oxazolidinones, featuring a five-membered ring but with a second nitrogen atom in place of the ring oxygen. Chiral 2-imidazolidinones have demonstrated high levels of asymmetric induction in alkylations, aldol reactions, and Michael additions. researchgate.net A notable advantage is their reported greater stability to ring-opening reactions compared to oxazolidinones, which can be beneficial under certain reaction conditions. researchgate.net

Thiazolidine Thiones : The sulfur analogues of oxazolidinones, such as oxazolidine-2-thiones and thiazolidine-2-thiones, often exhibit superior performance. ingentaconnect.comresearchgate.net The replacement of the carbonyl oxygen with sulfur can lead to higher diastereoselectivity, particularly in reactions like the acetate (B1210297) aldol reaction where traditional oxazolidinones may be less effective. Furthermore, the cleavage of the N-acyl bond from these sulfur-containing auxiliaries is often easier to achieve than from their oxazolidinone counterparts. researchgate.net

| Auxiliary Class | Key Structural Feature | Advantages Compared to Oxazolidinones |

| Imidazolidinones | Contains a second nitrogen in the five-membered ring. | Greater stability against ring-opening reactions. researchgate.net |

| Thiazolidine Thiones | Carbonyl oxygen is replaced by sulfur (thiocarbonyl). | Higher diastereoselectivity in some reactions (e.g., acetate aldol); easier cleavage of the auxiliary. researchgate.net |

Chiral sulfoxides represent a fundamentally different class of auxiliary where the chirality resides on a sulfur atom. illinois.edu The sulfur atom in a sulfoxide (B87167) is a stereogenic center, and its conformational stability at room temperature allows for the separation of pure enantiomers. illinois.edu